Cas no 100108-77-8 (L-Alanine-13C3)

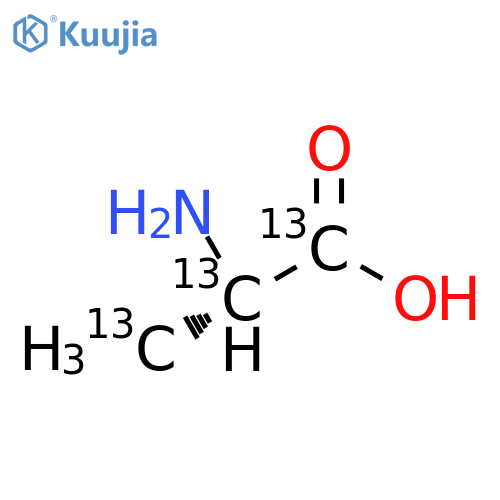

L-Alanine-13C3 structure

商品名:L-Alanine-13C3

CAS番号:100108-77-8

MF:C3H7NO2

メガワット:92.0711452960968

CID:123948

L-Alanine-13C3 化学的及び物理的性質

名前と識別子

-

- L-Alanine-1,2,3-13C3

- L-Alanine (U-13C3)

- L-Alanine-13C3

-

- インチ: 1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1

- InChIKey: QNAYBMKLOCPYGJ-GCCOVPGMSA-N

- ほほえんだ: O[13C]([13C@H]([13CH3])N)=O

計算された属性

- 同位体原子数: 3

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 61.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: ソリッド

- ゆうかいてん: 314.5 °C (dec.)(lit.)

- ようかいせい: 未確定

L-Alanine-13C3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 489875-100MG |

L-Alanine-13C3 |

100108-77-8 | 95% | 100mg |

¥10184.27 | 2023-12-05 | |

| TRC | A481504-100mg |

L-Alanine-13C3 |

100108-77-8 | 100mg |

$ 770.00 | 2023-04-19 | ||

| A2B Chem LLC | AE13275-250mg |

L-ALANINE (U-13C3) |

100108-77-8 | 98% | 250mg |

$1232.00 | 2024-04-20 | |

| 1PlusChem | 1P008VI3-250mg |

L-ALANINE (U-13C3) |

100108-77-8 | 98% | 250mg |

$1191.00 | 2025-02-24 | |

| 1PlusChem | 1P008VI3-500mg |

L-ALANINE (U-13C3) |

100108-77-8 | 98% | 500mg |

$1575.00 | 2025-02-24 | |

| TRC | A481504-250mg |

L-Alanine-13C3 |

100108-77-8 | 250mg |

$ 1821.00 | 2023-04-19 | ||

| TRC | A481504-25mg |

L-Alanine-13C3 |

100108-77-8 | 25mg |

$ 265.00 | 2023-09-09 | ||

| A2B Chem LLC | AE13275-500mg |

L-ALANINE (U-13C3) |

100108-77-8 | 98% | 500mg |

$1629.00 | 2024-04-20 | |

| A2B Chem LLC | AE13275-100mg |

L-ALANINE (U-13C3) |

100108-77-8 | 98% | 100mg |

$850.00 | 2024-04-20 | |

| 1PlusChem | 1P008VI3-100mg |

L-ALANINE (U-13C3) |

100108-77-8 | 98% | 100mg |

$823.00 | 2025-02-24 |

L-Alanine-13C3 関連文献

-

Hemma Schueffl,Sarah Theiner,Gerrit Hermann,Josef Mayr,Philipp Fronik,Diana Groza,Sushilla van Schonhooven,Luis Galvez,Nadine S. Sommerfeld,Arno Schintlmeister,Siegfried Reipert,Michael Wagner,Robert M. Mader,Gunda Koellensperger,Bernhard K. Keppler,Walter Berger,Christian R. Kowol,Anton Legin,Petra Heffeter Chem. Sci. 2021 12 12587

-

Piotr Paluch,Tomasz Pawlak,Agata Jeziorna,Julien Trébosc,Guangjin Hou,Alexander J. Vega,Jean-Paul Amoureux,Martin Dracinsky,Tatyana Polenova,Marek J. Potrzebowski Phys. Chem. Chem. Phys. 2015 17 28789

-

Ward van Helmond,Chris-Jan Kuijpers,Elise van Diejen,Jincey Spiering,Brent Maagdelijn,Marcel de Puit Anal. Methods 2017 9 5697

100108-77-8 (L-Alanine-13C3) 関連製品

- 312-84-5(D-Serine)

- 338-69-2(D-Alanine)

- 18806-29-6(L-Alanine-d4)

- 302-72-7(2-aminopropanoic acid)

- 302-84-1(DL-Serine)

- 144476-54-0(Alanine-13C3 (9CI))

- 56-45-1(L-Serine)

- 56-41-7(L-Alanine)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量